molecular formula C19H20ClNO5 B4299206 3-[(4-chlorobenzoyl)amino]-3-(4-ethoxy-3-methoxyphenyl)propanoic acid

3-[(4-chlorobenzoyl)amino]-3-(4-ethoxy-3-methoxyphenyl)propanoic acid

Cat. No. B4299206
M. Wt: 377.8 g/mol
InChI Key: MDDXCTRUPTYJFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-chlorobenzoyl)amino]-3-(4-ethoxy-3-methoxyphenyl)propanoic acid, also known as CEMPA, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. CEMPA is a non-steroidal anti-inflammatory drug (NSAID) that has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. The purpose of

Mechanism of Action

The mechanism of action of 3-[(4-chlorobenzoyl)amino]-3-(4-ethoxy-3-methoxyphenyl)propanoic acid involves the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory cytokines and prostaglandins. 3-[(4-chlorobenzoyl)amino]-3-(4-ethoxy-3-methoxyphenyl)propanoic acid selectively inhibits COX-2, which is the isoform of COX that is upregulated during inflammation. By inhibiting COX-2, 3-[(4-chlorobenzoyl)amino]-3-(4-ethoxy-3-methoxyphenyl)propanoic acid reduces the production of inflammatory mediators and reduces inflammation and pain.
Biochemical and Physiological Effects
3-[(4-chlorobenzoyl)amino]-3-(4-ethoxy-3-methoxyphenyl)propanoic acid has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic effects, 3-[(4-chlorobenzoyl)amino]-3-(4-ethoxy-3-methoxyphenyl)propanoic acid has been found to reduce oxidative stress, improve insulin sensitivity, and decrease blood glucose levels. 3-[(4-chlorobenzoyl)amino]-3-(4-ethoxy-3-methoxyphenyl)propanoic acid has also been shown to have neuroprotective effects, protecting against neuronal damage and cognitive decline.

Advantages and Limitations for Lab Experiments

3-[(4-chlorobenzoyl)amino]-3-(4-ethoxy-3-methoxyphenyl)propanoic acid has several advantages for use in lab experiments. It is a well-characterized compound that can be synthesized in large quantities with high purity. It has also been extensively studied, with a large body of literature on its properties and potential therapeutic applications. However, there are also limitations to the use of 3-[(4-chlorobenzoyl)amino]-3-(4-ethoxy-3-methoxyphenyl)propanoic acid in lab experiments. It is a relatively complex compound with multiple functional groups, which can make it difficult to modify or manipulate. In addition, its mechanism of action is not fully understood, which can make it challenging to design experiments to study its effects.

Future Directions

There are several future directions for research on 3-[(4-chlorobenzoyl)amino]-3-(4-ethoxy-3-methoxyphenyl)propanoic acid. One area of interest is the development of new formulations and delivery methods to improve its bioavailability and therapeutic efficacy. Another area of research is the identification of new therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of 3-[(4-chlorobenzoyl)amino]-3-(4-ethoxy-3-methoxyphenyl)propanoic acid and its effects on various biological pathways.

Scientific Research Applications

3-[(4-chlorobenzoyl)amino]-3-(4-ethoxy-3-methoxyphenyl)propanoic acid has been extensively studied for its potential therapeutic applications. One of the main areas of research has been its anti-inflammatory properties. 3-[(4-chlorobenzoyl)amino]-3-(4-ethoxy-3-methoxyphenyl)propanoic acid has been shown to inhibit the production of inflammatory cytokines and prostaglandins, which are involved in the inflammatory response. This makes 3-[(4-chlorobenzoyl)amino]-3-(4-ethoxy-3-methoxyphenyl)propanoic acid a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis.
In addition to its anti-inflammatory properties, 3-[(4-chlorobenzoyl)amino]-3-(4-ethoxy-3-methoxyphenyl)propanoic acid has also been found to have analgesic effects. Studies have shown that 3-[(4-chlorobenzoyl)amino]-3-(4-ethoxy-3-methoxyphenyl)propanoic acid can reduce pain by inhibiting the production of pain-inducing substances such as bradykinin and substance P. This makes 3-[(4-chlorobenzoyl)amino]-3-(4-ethoxy-3-methoxyphenyl)propanoic acid a potential treatment option for chronic pain conditions such as neuropathic pain and fibromyalgia.
3-[(4-chlorobenzoyl)amino]-3-(4-ethoxy-3-methoxyphenyl)propanoic acid has also been studied for its anti-tumor properties. Studies have shown that 3-[(4-chlorobenzoyl)amino]-3-(4-ethoxy-3-methoxyphenyl)propanoic acid can inhibit the growth of cancer cells by inducing apoptosis (programmed cell death) and inhibiting angiogenesis (the formation of new blood vessels). This makes 3-[(4-chlorobenzoyl)amino]-3-(4-ethoxy-3-methoxyphenyl)propanoic acid a potential treatment option for various types of cancer, including breast cancer and lung cancer.

properties

IUPAC Name

3-[(4-chlorobenzoyl)amino]-3-(4-ethoxy-3-methoxyphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO5/c1-3-26-16-9-6-13(10-17(16)25-2)15(11-18(22)23)21-19(24)12-4-7-14(20)8-5-12/h4-10,15H,3,11H2,1-2H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDDXCTRUPTYJFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(CC(=O)O)NC(=O)C2=CC=C(C=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[(4-Chlorophenyl)carbonyl]amino}-3-(4-ethoxy-3-methoxyphenyl)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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